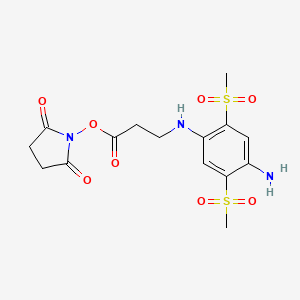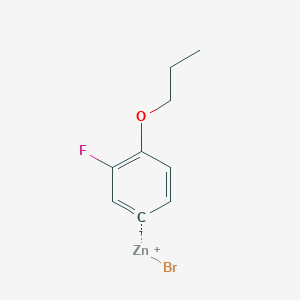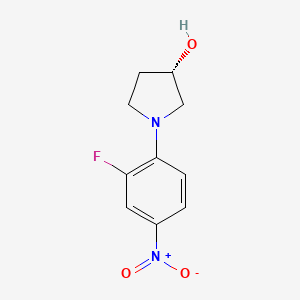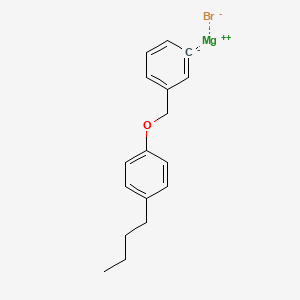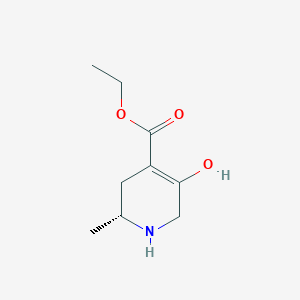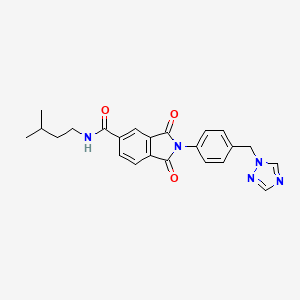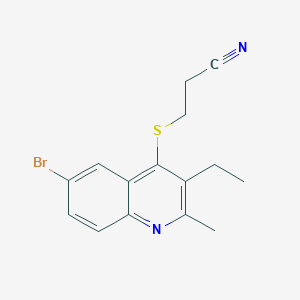![molecular formula C28H34NP B14895997 1-([1,1'-Biphenyl]-2-yl)-2-(dicyclohexylphosphanyl)-1H-pyrrole](/img/structure/B14895997.png)
1-([1,1'-Biphenyl]-2-yl)-2-(dicyclohexylphosphanyl)-1H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-([1,1’-Biphenyl]-2-yl)-2-(dicyclohexylphosphanyl)-1H-pyrrole is a complex organic compound that features a biphenyl group, a pyrrole ring, and a dicyclohexylphosphanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the biphenyl-pyrrole linkage . The dicyclohexylphosphanyl group can then be introduced through a nucleophilic substitution reaction using a suitable phosphine reagent .
Industrial Production Methods
Industrial production of this compound may involve large-scale palladium-catalyzed cross-coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production .
Análisis De Reacciones Químicas
Types of Reactions
1-([1,1’-Biphenyl]-2-yl)-2-(dicyclohexylphosphanyl)-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl derivatives with hydroxyl or carbonyl groups, while reduction may produce fully saturated biphenyl-pyrrole compounds .
Aplicaciones Científicas De Investigación
1-([1,1’-Biphenyl]-2-yl)-2-(dicyclohexylphosphanyl)-1H-pyrrole has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-([1,1’-Biphenyl]-2-yl)-2-(dicyclohexylphosphanyl)-1H-pyrrole involves its interaction with specific molecular targets and pathways. As a ligand, it can coordinate with metal centers, influencing the reactivity and selectivity of catalytic processes. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects .
Comparación Con Compuestos Similares
Similar Compounds
1,1’-Biphenyl: A simpler biphenyl compound without the pyrrole and phosphanyl groups.
2-(Dicyclohexylphosphanyl)pyrrole: A related compound lacking the biphenyl group.
3,3’-Dihydroxy-[1,1’-biphenyl]-4,4’-dicarbaldehyde: Another biphenyl derivative with different functional groups.
Uniqueness
1-([1,1’-Biphenyl]-2-yl)-2-(dicyclohexylphosphanyl)-1H-pyrrole is unique due to its combination of a biphenyl group, a pyrrole ring, and a dicyclohexylphosphanyl group. This unique structure imparts specific chemical and physical properties, making it valuable in various applications .
Propiedades
Fórmula molecular |
C28H34NP |
|---|---|
Peso molecular |
415.5 g/mol |
Nombre IUPAC |
dicyclohexyl-[1-(2-phenylphenyl)pyrrol-2-yl]phosphane |
InChI |
InChI=1S/C28H34NP/c1-4-13-23(14-5-1)26-19-10-11-20-27(26)29-22-12-21-28(29)30(24-15-6-2-7-16-24)25-17-8-3-9-18-25/h1,4-5,10-14,19-22,24-25H,2-3,6-9,15-18H2 |
Clave InChI |
GZWCDPAGRRBYFM-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)P(C2CCCCC2)C3=CC=CN3C4=CC=CC=C4C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


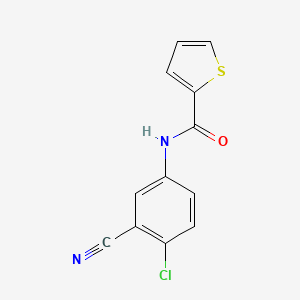
![4-Chloro-3-(difluoromethoxy)-1-trityl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B14895933.png)
